1,6:2,3-Dianhydro-beta-D-talopyranose

Übersicht

Beschreibung

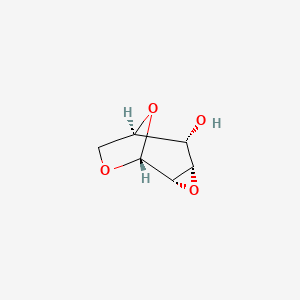

1,6:2,3-Dianhydro-beta-D-talopyranose, also known as DATP, is a type of sugar molecule. It has a molecular formula of C6H8O4 and a molecular weight of 144.12 g/mol .

Synthesis Analysis

A complete series of eight 1,6:2,3- and 1,6:3,4-dianhydro-β-D-hexopyranoses were subjected to fluorination with DAST . The major products yielded by the 1,6:2,3-dianhydropyranoses were compounds arising from nucleophilic substitution .Molecular Structure Analysis

The molecular structure of 1,6:2,3-Dianhydro-beta-D-talopyranose is characterized by its molecular formula C6H8O4. The structure of most of the rearranged products was verified by X-ray crystallography .Chemical Reactions Analysis

The 1,6:2,3-dianhydropyranoses yielded compounds arising from nucleophilic substitution, with configuration at C4 either retained or inverted, or from C6 migration . The minor products in the 1,6:2,3-series resulted from migration of the tetrahydropyran oxygen or the oxirane oxygen, or from nucleophilic substitution with retention of configuration .Physical And Chemical Properties Analysis

1,6:2,3-Dianhydro-beta-D-talopyranose is a white crystalline solid . It has a melting point of 135-137 °C and is soluble in acetone, ACN, DCM, CHCl3, DMF, DMSO, EtOAc, EtOH, MeOH, THF .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 1,6:2,3-Dianhydro-beta-D-talopyranose, focusing on six unique applications:

Synthesis of Fluorinated Compounds

1,6:2,3-Dianhydro-beta-D-talopyranose is used in the synthesis of fluorinated compounds through reactions with diethylaminosulfur trifluoride (DAST). This process involves skeletal rearrangements and nucleophilic substitutions, leading to the formation of various fluorinated derivatives. These derivatives are valuable in medicinal chemistry for developing pharmaceuticals with enhanced metabolic stability and bioavailability .

Carbohydrate Chemistry Research

This compound serves as a model substrate in carbohydrate chemistry research. Its unique structure allows scientists to study the mechanisms of anhydro sugar reactions, including ring-opening and rearrangement processes. These studies contribute to a deeper understanding of carbohydrate reactivity and the development of new synthetic methodologies .

Development of Glycosidase Inhibitors

1,6:2,3-Dianhydro-beta-D-talopyranose is utilized in the development of glycosidase inhibitors. These inhibitors are crucial in treating diseases such as diabetes and viral infections by blocking the enzymes that break down carbohydrates. The compound’s structural features make it an excellent candidate for designing potent and selective inhibitors .

Synthesis of Chiral Building Blocks

The compound is employed in the synthesis of chiral building blocks for asymmetric synthesis. Its rigid and well-defined structure provides a scaffold for creating enantiomerically pure compounds, which are essential in the production of pharmaceuticals and agrochemicals. These chiral intermediates are used to ensure the desired biological activity and reduce side effects .

Wirkmechanismus

Target of Action

It is known that the compound undergoes skeletal rearrangements when subjected to fluorination with dast .

Mode of Action

The mode of action of 1,6:2,3-Dianhydro-beta-D-talopyranose involves a series of skeletal rearrangements. The compound undergoes nucleophilic substitution, with configuration at C4 either retained or inverted, or from C6 migration . The minor products in the 1,6:2,3-series resulted from migration of the tetrahydropyran oxygen or the oxirane oxygen, or from nucleophilic substitution with retention of configuration .

Result of Action

The result of the action of 1,6:2,3-Dianhydro-beta-D-talopyranose is the production of compounds arising from nucleophilic substitution and skeletal rearrangements . The structure of most of the rearranged products was verified by X-ray crystallography .

Action Environment

The compound’s reactions were carried out under specific conditions, such as cooling and stirring, suggesting that these factors may play a role in its action .

Eigenschaften

IUPAC Name |

(1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-3-2-1-8-6(9-2)5-4(3)10-5/h2-7H,1H2/t2-,3+,4+,5+,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDFVNWKKAAOSK-QBFJYBIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(O3)C(O1)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@H]3[C@H](O3)[C@H](O1)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6:2,3-Dianhydro-beta-D-talopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3042899.png)

![N1-[3-(trifluoromethyl)phenyl]-2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3042901.png)

![N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3042902.png)

![O1-[(2,5-dichloro-3-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3042903.png)

![5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042904.png)

![5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine](/img/structure/B3042907.png)

![2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3042908.png)

![2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3042909.png)

![2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one](/img/structure/B3042910.png)

![1-(4-chlorophenyl)-2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)ethan-1-one](/img/structure/B3042911.png)

![1-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-3,3-dimethylbutan-2-one](/img/structure/B3042912.png)

![N1-[4-(tert-butyl)phenyl]-2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042914.png)

![N-(5-bromo-2-chloro-3-pyridyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3042917.png)

![N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B3042918.png)